4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that features a quinoline core substituted with an ethylpiperazine group and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Group: The ethylpiperazine group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the quinoline derivative with 1-ethylpiperazine under basic conditions.
Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets such as receptors or enzymes. The ethylpiperazine group can enhance binding affinity to certain receptors, while the sulfonyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
- 4-(4-Ethylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline
- 4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)pyridine
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the ethylpiperazine and methylbenzenesulfonyl groups can enhance its pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-24-12-14-25(15-13-24)22-19-6-4-5-7-20(19)23-16-21(22)28(26,27)18-10-8-17(2)9-11-18/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVMEZXBKVGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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